molecular formula C16H10Cl2N2O B182239 6,7-Dichloro-3-styrylquinoxalin-2-ol CAS No. 149366-37-0

6,7-Dichloro-3-styrylquinoxalin-2-ol

Cat. No.: B182239
CAS No.: 149366-37-0
M. Wt: 317.2 g/mol
InChI Key: AREPENUMZNAUTL-VOTSOKGWSA-N
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Mechanism of Action

The mechanism of action of 6,7-Dichloro-3-styrylquinoxalin-2-ol is not specified in the available resources. For a detailed understanding of its mechanism of action, it would be necessary to refer to peer-reviewed papers or technical documents .

Safety and Hazards

The safety and hazards associated with 6,7-Dichloro-3-styrylquinoxalin-2-ol are not detailed in the available resources. For a comprehensive understanding of its safety and hazards, it would be necessary to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for the research and application of 6,7-Dichloro-3-styrylquinoxalin-2-ol are not specified in the available resources. For a detailed understanding of its future directions, it would be necessary to refer to peer-reviewed papers or technical documents .

Chemical Reactions Analysis

6,7-Dichloro-3-styrylquinoxalin-2-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

6,7-Dichloro-3-styrylquinoxalin-2-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting applications in various scientific fields.

Properties

IUPAC Name

6,7-dichloro-3-[(E)-2-phenylethenyl]-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O/c17-11-8-14-15(9-12(11)18)20-16(21)13(19-14)7-6-10-4-2-1-3-5-10/h1-9H,(H,20,21)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREPENUMZNAUTL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3NC2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC(=C(C=C3NC2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453192
Record name 6,7-Dichloro-3-styrylquinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149366-37-0
Record name 6,7-Dichloro-3-styrylquinoxalin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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